1,4-Phenylenediacrylic acid

Catalog No.
S3709690
CAS No.
23713-85-1
M.F
C12H10O4
M. Wt
218.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Phenylenediacrylic acid

CAS Number

23713-85-1

Product Name

1,4-Phenylenediacrylic acid

IUPAC Name

(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+

InChI Key

AAFXQFIGKBLKMC-KQQUZDAGSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O
  • Organic Synthesis

    The presence of the carboxylic acid groups (COOH) and the acrylic acid moieties (C=C-COOH) indicates potential use as a building block in organic synthesis for the creation of more complex molecules. Carboxylic acids can undergo various reactions like esterification, amidation, and decarboxylation, while acrylic acids can participate in Diels-Alder reactions and Michael additions [, ].

  • Polymers

    The double bonds (C=C) in the molecule suggest possible use as a crosslinking agent in polymers. When these double bonds react with each other, they can form a more rigid and interconnected polymer network [].

  • Material Science

    Similar to its potential application in polymers, 1,4-Phenylenediacrylic acid might find use in the development of new materials due to the presence of the aromatic ring (benzene) and the reactive functional groups [].

1,4-Phenylenediacrylic acid is an organic compound with the molecular formula C12H10O4. This compound features two acrylic acid groups attached to a benzene ring at the 1 and 4 positions, which contributes to its unique chemical properties. It is recognized for its versatility in various applications, particularly in material science and organic synthesis. The presence of both carboxylic acid and acrylic moieties allows it to participate in a wide range of

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the acrylic acid groups into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride.
  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.
  • Polymerization: The double bonds present in the acrylic groups suggest potential use in polymerization reactions, where they can form crosslinked networks when reacted under appropriate conditions.

There are several methods for synthesizing 1,4-phenylenediacrylic acid:

  • Base-Catalyzed Reaction: A common synthetic route involves reacting terephthalaldehyde with malonic acid in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) under reflux conditions. This method typically yields the desired compound through decarboxylation steps.
  • Industrial Production: In industrial settings, more efficient methods may be employed, including catalytic processes that enhance reaction rates and yields. Continuous flow reactors can also be utilized to maintain consistent reaction conditions and improve product purity.

1,4-Phenylenediacrylic acid has diverse applications across various fields:

  • Material Science: It is used in synthesizing polymers and copolymers with specific properties for advanced materials development.
  • Organic Synthesis: This compound serves as a crucial building block for creating more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Studies: Researchers utilize it to explore the interactions of aromatic compounds with biological systems, which can provide insights into drug design and development.

Studies investigating the interactions of 1,4-phenylenediacrylic acid with other compounds are essential for understanding its reactivity and potential applications. The compound's ability to undergo various chemical transformations makes it suitable for exploring new synthetic pathways and developing novel materials. Additionally, its interactions with biological systems may reveal important information regarding its pharmacological potential and safety profile .

Several compounds share structural similarities with 1,4-phenylenediacrylic acid, each exhibiting unique properties:

CompoundStructural FeaturesUnique Properties
1,3-Phenylenediacrylic acidAcrylic groups at positions 1 and 3Different reactivity patterns compared to 1,4-isomer
1,4-Phenylenediacetic acidMethylene groups instead of vinyl groupsAlters chemical properties significantly
4,4'-Stilbenedicarboxylic acidStilbene backboneUnique photophysical properties

The uniqueness of 1,4-phenylenediacrylic acid lies in its specific arrangement of functional groups that allow for a wide range of

Physical Description

3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992)

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

218.05790880 g/mol

Monoisotopic Mass

218.05790880 g/mol

Heavy Atom Count

16

Melting Point

greater than 572 °F (NTP, 1992)

UNII

0F7E4O8Q8Y

Wikipedia

1,4-phenylenediacrylic acid

General Manufacturing Information

2-Propenoic acid, 3,3'-(1,4-phenylene)bis-: ACTIVE

Dates

Modify: 2023-07-27

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